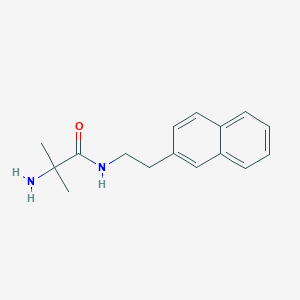
2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide, also known as AMN082, is a chemical compound that belongs to the class of allosteric modulators of metabotropic glutamate receptors. It was first synthesized in 2000 by researchers at the pharmaceutical company Novartis. Since then, AMN082 has been extensively studied for its potential applications in the field of neuroscience.
Mécanisme D'action
2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide acts as an allosteric modulator of metabotropic glutamate receptors, specifically the mGluR7 subtype. It binds to a specific site on the receptor and enhances its activity, leading to increased neurotransmitter release and modulation of synaptic transmission. This mechanism of action is believed to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and glutamate. It also enhances synaptic plasticity, which is important for learning and memory. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide for lab experiments is its specificity for the mGluR7 receptor. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, this compound is relatively expensive and may not be readily available in all labs. In addition, its effects may be difficult to interpret in certain experimental models, such as those involving multiple neurotransmitter systems.
Orientations Futures
There are several future directions for research on 2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide. One area of interest is its potential as a treatment for addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential therapeutic effects in humans. Another area of interest is its potential as a treatment for neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's, and further studies are needed to determine its potential therapeutic effects in humans. Finally, there is interest in developing more selective and potent allosteric modulators of mGluR7, which may have even greater therapeutic potential than this compound.
Méthodes De Synthèse
The synthesis of 2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-naphthalen-2-ylethylamine, which is then reacted with 2-bromo-2-methylpropanoic acid to give the corresponding amide. The amide is then treated with lithium aluminum hydride to reduce the carbonyl group, followed by reaction with 2-chloroethyl isocyanate to give the final product, this compound.
Applications De Recherche Scientifique
2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide has been shown to have a wide range of potential applications in scientific research. It has been studied for its effects on various neurological disorders, including schizophrenia, depression, and anxiety. In addition, it has been shown to have potential applications in the treatment of addiction, pain, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-16(2,17)15(19)18-10-9-12-7-8-13-5-3-4-6-14(13)11-12/h3-8,11H,9-10,17H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWKURNKFOFLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CC2=CC=CC=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)
![3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide](/img/structure/B7595927.png)
![N-[2-(4-fluorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7595935.png)
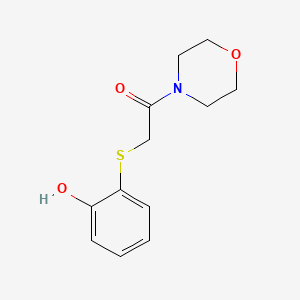
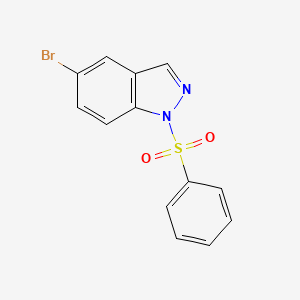
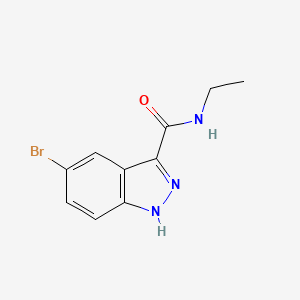
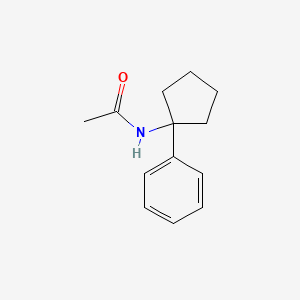
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine](/img/structure/B7595983.png)

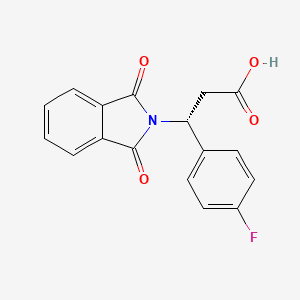
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide](/img/structure/B7596006.png)

![methyl 2-[(4-ethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B7596015.png)
![2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B7596021.png)